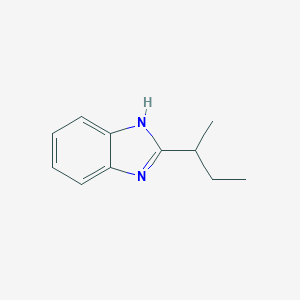

2-(butan-2-yl)-1H-1,3-benzodiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(butan-2-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a diazole ring This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the diazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-yl)-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with butan-2-one under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: o-Phenylenediamine and butan-2-one.

Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.

Procedure: The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.

Analyse Des Réactions Chimiques

Types of Reactions

2-(butan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzodiazole derivatives, while substitution reactions can introduce halogen or nitro groups onto the benzene ring.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C11H14N2

- Molecular Weight : 174.24 g/mol

- IUPAC Name : 2-(butan-2-yl)-1H-1,3-benzodiazole

The compound features a benzodiazole core, which is a bicyclic structure containing nitrogen atoms. This structure is significant for its reactivity and interaction with biological systems.

Chemistry

Building Block for Synthesis

this compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical modifications, making it an essential intermediate in organic synthesis.

Reaction Mechanisms

Research has shown that compounds with benzodiazole moieties can participate in diverse reactions such as nucleophilic substitutions and cyclizations, which are fundamental in developing new synthetic methodologies .

Biology

Pharmaceutical Development

The biological activity of this compound is of significant interest for pharmaceutical applications. Studies suggest that derivatives of benzodiazoles exhibit antimicrobial, antifungal, and anticancer properties . This compound can be modified to enhance its bioactivity against specific targets.

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves interaction with enzymes or receptors, modulating their activity and influencing cellular processes. For instance, benzodiazoles have been noted for their potential as potassium channel activators, which are relevant in treating various disorders .

Industry

Material Science

In industrial applications, this compound can be utilized in the development of advanced materials. Its properties make it suitable for creating polymers and coatings with specific functionalities.

Environmental Considerations

Despite its utility, it is important to note that the compound has been flagged for its toxicity to aquatic life and potential reproductive toxicity . This necessitates careful handling and consideration of environmental impact during its application.

Table 1: Comparison of Biological Activities of Benzodiazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Chlorosubstituted Benzodiazoles | Antifungal | |

| N-benzenesulfonylbenzotriazole | Antiprotozoal |

Table 2: Synthetic Methods for Benzodiazole Derivatives

| Methodology | Yield (%) | Reference |

|---|---|---|

| Nucleophilic Substitution | 85% | |

| Cyclization Reactions | 75% | |

| Fragment-Based Drug Design | Variable |

Case Study 1: Antimicrobial Activity

A study conducted by Al-Omran et al. synthesized various benzodiazole derivatives to evaluate their antimicrobial properties. The results indicated that certain modifications to the benzodiazole structure significantly enhanced antibacterial activity against common pathogens .

Case Study 2: Pharmaceutical Applications

Research on the pharmacological effects of benzodiazoles has led to the development of new analgesics. A derivative of this compound was tested and showed promising results in reducing pain in animal models .

Mécanisme D'action

The mechanism of action of 2-(butan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-(butan-2-yl)-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:

2-methyl-1H-1,3-benzodiazole: Similar structure but with a methyl group instead of a butan-2-yl group.

2-ethyl-1H-1,3-benzodiazole: Contains an ethyl group instead of a butan-2-yl group.

2-propyl-1H-1,3-benzodiazole: Features a propyl group instead of a butan-2-yl group.

The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity.

Activité Biologique

2-(butan-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodiazole core, which is known for its diverse biological activities. The presence of the butan-2-yl group may influence its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these interactions suggest potent antibacterial effects comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Studies demonstrate that the compound can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 20.5 |

| A549 (Lung Cancer) | 18.0 |

Flow cytometry analyses reveal that the compound triggers apoptotic pathways in these cell lines, suggesting its potential as an anticancer therapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to alterations in cellular processes such as:

- Cell Cycle Regulation: Inducing cell cycle arrest in cancer cells.

- Signal Transduction: Affecting key signaling pathways involved in cell survival and proliferation.

The exact molecular targets remain under investigation, but preliminary data suggest interactions with proteins involved in apoptosis and metabolic regulation .

Case Studies

Several studies have focused on the biological effects of this compound:

- Antimicrobial Efficacy: A study evaluating the compound against clinical isolates of Staphylococcus aureus demonstrated significant bactericidal activity, supporting its use as a potential antibiotic.

- Cancer Cell Studies: Research involving MCF-7 breast cancer cells showed that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, indicating a mechanism of action through apoptosis induction.

Propriétés

IUPAC Name |

2-butan-2-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXMXTFULSFXKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.